molecular formula C8H12ClN3O B2693445 1-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1692225-12-9

1-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B2693445
CAS No.: 1692225-12-9
M. Wt: 201.65
InChI Key: NVSLDTPJZGEVGR-UHFFFAOYSA-N
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Description

1-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]piperidine (CAS 1692225-12-9) is a synthetic heterocyclic compound with a molecular formula of C8H12ClN3O and a molecular weight of 201.65 g/mol . This molecule integrates two key pharmacophores: a piperidine ring and a 1,3,4-oxadiazole core, which is further functionalized with a reactive chloromethyl group. The piperidine moiety is a common feature in bioactive molecules and is frequently employed in medicinal chemistry to influence the pharmacokinetic and pharmacodynamic properties of lead compounds. The 1,3,4-oxadiazole ring is a privileged structure known for its wide range of biological activities and is often used as a bioisostere for esters and carboxamides. The presence of the chloromethyl group on the oxadiazole ring makes this compound a particularly valuable heterobifunctional scaffold in organic synthesis and drug discovery. The chloride serves as an excellent leaving group, enabling efficient nucleophilic substitution reactions . This reactivity allows researchers to easily conjugate the molecule to other chemical entities, such as nucleophiles, secondary amines, or carboxylate groups, to create more complex molecular architectures. Its primary research application is as a key synthetic intermediate or a molecular building block for the construction of potential pharmaceutical agents, particularly in the synthesis of compound libraries for high-throughput screening. All products are intended for Research Use Only and are not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-5-piperidin-1-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O/c9-6-7-10-11-8(13-7)12-4-2-1-3-5-12/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSLDTPJZGEVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(O2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]piperidine typically

Biological Activity

1-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a compound of considerable interest due to its potential biological activities. The oxadiazole ring in this structure is known for its diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, supported by various research findings and data tables.

  • Molecular Formula : C8H12ClN3O
  • Molar Mass : 201.65 g/mol
  • Density : 1.271 g/cm³ (predicted)
  • Boiling Point : 309.7 °C (predicted)
  • pKa : -0.37 (predicted) .

The biological activity of this compound can be attributed to its structural components:

  • The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
  • The oxadiazole ring may interact with biological targets through hydrogen bonding and hydrophobic interactions, enhancing its bioactivity .

Biological Activity Overview

Several studies have highlighted the biological activities associated with this compound:

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that oxadiazole derivatives, including those similar to this compound, showed effective inhibition against various bacterial strains with minimum inhibitory concentrations (MIC) lower than 100 μg/mL .

Anticancer Properties

The compound has been explored for its potential as an anticancer agent:

  • A case study on oxadiazole derivatives indicated that they could inhibit cancer cell lines effectively. The mechanism involves the disruption of cellular processes linked to cell proliferation and apoptosis .

Inhibitory Effects on Enzymes

Recent findings suggest that compounds containing the oxadiazole moiety can act as enzyme inhibitors:

  • A novel series of Pks13 inhibitors derived from oxadiazoles showed promising results in inhibiting the growth of Mycobacterium tuberculosis, with MIC values reported below 1 μM .

Data Table: Biological Activity Summary

Activity TypeObservationsReference
AntimicrobialEffective against various strains; MIC < 100 μg/mL
AnticancerInhibition of cancer cell lines
Enzyme InhibitionInhibition of Pks13 in M. tuberculosis

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated several oxadiazole derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the piperidine ring enhanced activity significantly.
  • Anticancer Mechanism :
    • In vitro studies demonstrated that the compound induced apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.

Scientific Research Applications

Biological Applications

Anticancer Activity: Preliminary studies indicate that 1-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]piperidine may influence cancer cell proliferation and survival through modulation of enzyme activity and signaling pathways. Its ability to form covalent interactions with target proteins suggests potential as an anticancer agent.

Antimicrobial Properties: The compound has been evaluated for its antimicrobial activity against various bacterial strains. Studies demonstrate moderate to strong efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

Enzyme Inhibition: The compound shows promise as an inhibitor of key enzymes such as acetylcholinesterase and urease. This property could be beneficial in the treatment of conditions related to enzyme overactivity, including certain neurodegenerative diseases and infections .

Case Study 1: Anticancer Research

In a study assessing the effects of piperidine derivatives on cancer cell lines, this compound was found to significantly inhibit cell growth in vitro. The mechanism was linked to its interaction with specific signaling pathways involved in cell cycle regulation.

Case Study 2: Antimicrobial Evaluation

A series of experiments were conducted to evaluate the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. Using the disc diffusion method, researchers reported that the compound exhibited effective inhibition zones comparable to standard antibiotics .

Case Study 3: Enzyme Inhibition Studies

Research focusing on enzyme inhibition revealed that this compound displayed significant inhibitory activity against acetylcholinesterase with an IC50 value indicating strong potential for therapeutic applications in Alzheimer's disease treatment .

Potential Applications in Drug Development

The structural characteristics of this compound suggest it could serve as a lead compound for developing new drugs targeting various diseases:

Application Area Potential Use Mechanism
AnticancerModulation of cancer cell survivalEnzyme interaction
AntimicrobialTreatment for bacterial infectionsInhibition of bacterial growth
Neurodegenerative DiseasesAcetylcholinesterase inhibitionReducing neurotoxic effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare the target compound with analogs based on structural variations, physicochemical properties, and biological activities.

Substituent Variations: Chloromethyl vs. Bromomethyl and Fluorophenyl

  • Target Compound : The chloromethyl group (-CH₂Cl) at the 5-position of the oxadiazole ring facilitates nucleophilic substitution reactions, enabling the introduction of amines, thiols, or other functional groups .
  • 2-(Bromomethyl)-5-phenyl-1,3,4-thiadiazole: Replacing chlorine with bromine increases leaving-group ability, enhancing reactivity in alkylation reactions.
  • 2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride : Substituting chloromethyl with a fluorophenyl group introduces aromaticity and electron-withdrawing effects. The fluorine atom enhances metabolic stability and lipophilicity, which may improve pharmacokinetic properties .

Heterocycle Core: Oxadiazole vs. Thiadiazole

  • Oxadiazole (Target Compound) : The oxygen atom in the oxadiazole ring contributes to moderate electronegativity and hydrogen-bonding capacity, favoring interactions with biological targets like enzymes or receptors .
  • However, thiadiazoles are generally less stable under oxidative conditions compared to oxadiazoles .

Piperidine vs. Pyridine Ring Systems

  • Piperidine (Target Compound) : The saturated six-membered piperidine ring provides conformational flexibility and basicity (pKa ~11), allowing protonation at physiological pH. This enhances solubility in aqueous environments, critical for bioavailability .
  • Pyridine (Derivative in Anticancer Study) : The aromatic pyridine ring offers rigidity and planar geometry, improving binding to flat enzymatic active sites. However, pyridine’s lower basicity (pKa ~5) reduces solubility compared to piperidine derivatives .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Heterocycle Substituent Molecular Formula Key Properties
Target Compound Oxadiazole Chloromethyl C₇H₁₀ClN₃O High reactivity, moderate solubility
2-(Bromomethyl)-5-phenyl-1,3,4-thiadiazole Thiadiazole Bromomethyl, Phenyl C₉H₇BrN₂S Enhanced π-π stacking, lower stability
Fluorophenyl Oxadiazole Derivative Oxadiazole 2-Fluorophenyl C₁₃H₁₅ClFN₃O Improved lipophilicity, metabolic stability

Research Findings and Implications

  • The chloromethyl group in the target compound offers a strategic site for synthesizing derivatives with tailored biological activities .
  • Thiadiazole analogs may sacrifice stability for enhanced hydrophobic interactions, whereas fluorophenyl substitution improves drug-like properties .
  • Piperidine’s solubility advantages over pyridine highlight its utility in drug design, particularly for targets requiring aqueous compatibility .

Q & A

Q. What are the established synthetic routes for 1-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]piperidine?

The synthesis typically involves two key steps:

  • Step 1 : Conversion of aralkyl/aryl carboxylic acids (e.g., 1a-o) into 1,3,4-oxadiazole nucleophiles via cyclization reactions. This is achieved using reagents like thiosemicarbazide, followed by treatment with sulfuric acid to form 5-substituted-1,3,4-oxadiazole-2-thiol derivatives (4a-o) .
  • Step 2 : Reaction of the oxadiazole nucleophile with an electrophilic intermediate, such as 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine (5), in a polar aprotic solvent (e.g., DMF) with a base like lithium hydride (LiH). The reaction proceeds via nucleophilic substitution to yield the final compound .

Q. Which spectroscopic techniques are used to characterize this compound?

Structural validation relies on:

  • IR Spectroscopy : To confirm functional groups (e.g., C-Cl stretching at ~650 cm⁻¹ and oxadiazole ring vibrations) .
  • ¹H-NMR : To identify proton environments, such as the chloromethyl (-CH₂Cl) group (δ ~4.5 ppm) and piperidine ring protons (δ ~1.5–3.0 ppm) .
  • EI-MS : To determine molecular ion peaks and fragmentation patterns consistent with the proposed structure .

Q. What are the common starting materials for synthesizing derivatives of this compound?

  • Core intermediates : 5-(Chloromethyl)-1,3,4-oxadiazole derivatives, synthesized from carboxylic acids (e.g., phenylacetic acid) .
  • Piperidine derivatives : 4-Methylpiperidine or substituted piperidines, often functionalized with sulfonyl or acyl groups to enhance reactivity .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Key factors include:

  • Solvent selection : DMF or THF improves nucleophilicity of the oxadiazole intermediate .
  • Catalyst use : LiH or K₂CO₃ enhances reaction efficiency in coupling steps .
  • Purification : Recrystallization from methanol or ethanol removes byproducts, as demonstrated in analogous oxadiazole syntheses .
  • Reaction monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) ensures reaction completion before workup .

Q. How can contradictory biological activity data (e.g., antibacterial vs. antipsychotic) be resolved?

Contradictions may arise from:

  • Substituent effects : The chloromethyl group’s electronic properties influence binding to bacterial enzymes (e.g., penicillin-binding proteins) versus neuronal receptors (e.g., dopamine D₂) .
  • Assay conditions : Variations in bacterial strains (Gram-positive vs. Gram-negative) or receptor subtypes (e.g., 5-HT₂A vs. D₂) must be standardized .
  • Structural analogs : Compare with compounds like 3-(3-isobutyl-1,2,4-oxadiazole-5-yl)piperidine, where trifluoromethyl groups enhance CNS activity over antibacterial effects .

Q. What computational methods predict the compound’s binding modes to biological targets?

  • Molecular docking : Tools like AutoDock Vina model interactions with bacterial enzymes (e.g., dihydrofolate reductase) or neurotransmitter receptors .
  • QSAR studies : Correlate substituent parameters (e.g., Hammett σ values) with bioactivity to guide structural modifications .

Q. How does the chloromethyl group influence structure-activity relationships (SAR)?

  • Electron-withdrawing effect : Enhances electrophilicity, improving covalent binding to thiol-containing enzyme active sites (e.g., bacterial transpeptidases) .
  • Steric effects : Bulky substituents at the 5-position of oxadiazole reduce antibacterial potency but improve blood-brain barrier penetration for CNS targets .

Q. What strategies improve the compound’s stability under physiological conditions?

  • pH adjustment : Buffering solutions (e.g., ammonium acetate, pH 6.5) prevent hydrolysis of the oxadiazole ring .
  • Prodrug design : Masking the chloromethyl group as a tert-butyl carbamate enhances stability in vivo, as seen in related antipsychotic derivatives .

Methodological Considerations

Q. How are reaction intermediates isolated and purified?

  • Precipitation : Ice-cold water precipitates crude products, followed by filtration and washing with distilled water .
  • Column chromatography : Silica gel columns with gradient elution (e.g., hexane → ethyl acetate) separate regioisomers .

Q. What analytical tools resolve spectral data ambiguities (e.g., overlapping NMR peaks)?

  • 2D NMR : HSQC and HMBC correlations distinguish piperidine ring protons from oxadiazole protons .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formulae for complex derivatives .

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